1-Heptyn-3-one, 7-hydroxy-1-phenyl-
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Overview
Description
1-Heptyn-3-one, 7-hydroxy-1-phenyl- is an organic compound with the molecular formula C13H14O2. This compound is characterized by the presence of a hydroxyl group (-OH) and a phenyl group (C6H5) attached to a heptynone backbone. It is a versatile molecule with significant applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptyn-3-one, 7-hydroxy-1-phenyl- can be synthesized through various organic reactions. One common method involves the reaction of 1-heptyne with benzaldehyde in the presence of a base, followed by oxidation to introduce the hydroxyl group. The reaction conditions typically include:
Solvent: Anhydrous ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Oxidizing Agent: Hydrogen peroxide or potassium permanganate
Industrial Production Methods: In industrial settings, the production of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- may involve large-scale batch reactors with controlled temperature and pressure conditions to optimize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Heptyn-3-one, 7-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of 7-oxo-1-phenylhept-1-yne or 7-carboxy-1-phenylhept-1-yne.
Reduction: Formation of 7-hydroxy-1-phenylheptan-1-ol.
Substitution: Formation of brominated or chlorinated derivatives of the phenyl group
Scientific Research Applications
1-Heptyn-3-one, 7-hydroxy-1-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes
Comparison with Similar Compounds
1-Heptyn-3-one, 7-hydroxy-1-phenyl- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-Heptyn-3-one, 1-phenyl-; 1-Heptyn-3-one, 7-methoxy-1-phenyl-; 1-Heptyn-3-one, 7-ethoxy-1-phenyl-.
Uniqueness: The presence of the hydroxyl group at the 7th position and the phenyl group at the 1st position imparts unique chemical and biological properties to 1-Heptyn-3-one, 7-hydroxy-1-phenyl-, distinguishing it from its analogs
Properties
CAS No. |
67654-84-6 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
7-hydroxy-1-phenylhept-1-yn-3-one |
InChI |
InChI=1S/C13H14O2/c14-11-5-4-8-13(15)10-9-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8,11H2 |
InChI Key |
VWOVWRFBWMDHJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)CCCCO |
Origin of Product |
United States |
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